![molecular formula C15H19N3O4 B6348815 8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-39-2](/img/structure/B6348815.png)
8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.13755610 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that contributes to its biological activity. Its molecular formula is C13H14N2O3, with a molecular weight of 246.26 g/mol. The presence of the pyridine moiety is significant for its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent based on structural analogs.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with similar diazaspiro frameworks have been reported to exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting soluble epoxide hydrolase (sEH), which is implicated in various pathophysiological conditions including hypertension and inflammation. Preliminary data suggest that modifications in the diazaspiro framework can enhance inhibitory potency against sEH, indicating a promising avenue for therapeutic development.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) of this compound is crucial for assessing its therapeutic viability. Studies on related compounds have shown variable oral bioavailability and half-lives, which are essential for determining dosing regimens.
Parameter | Value |
---|---|
Oral Bioavailability | TBD |
Half-life | TBD |
Metabolism | Hepatic |
Excretion | Renal |
Case Studies
- Cystinuria Treatment : A related compound demonstrated efficacy in preventing l-cystine stone formation in a Slc3a1-knockout mouse model. The study highlighted the importance of structural modifications in enhancing bioactivity and reducing stone formation rates, suggesting a similar potential for this compound in treating metabolic disorders associated with cystine crystallization .
- Hypertension Models : In spontaneously hypertensive rats, compounds with similar diazaspiro structures effectively reduced blood pressure, indicating that this compound may possess antihypertensive properties through sEH inhibition .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with a similar diazaspiro structure exhibit significant anticancer properties. For instance, derivatives of diazaspiro compounds have been investigated as inhibitors of cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation. The compound's ability to selectively inhibit CDK8 and CDK19 has been documented, suggesting its potential as a therapeutic agent in cancer treatment .
Neuroprotective Effects
Studies have shown that certain spiro compounds can provide neuroprotective effects. The presence of the pyridine moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Research into related compounds has demonstrated their efficacy in protecting neuronal cells from oxidative stress .
Intermediate in Heterocyclic Chemistry
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of new chemical entities through reactions such as cycloadditions and nucleophilic substitutions. This application is particularly valuable in developing new pharmaceuticals and agrochemicals .
Synthesis of Spiro Compounds
The synthesis of spiro compounds is a significant area where this compound can be utilized. It can undergo transformations that lead to the formation of complex spiro structures, which are often found in biologically active molecules. The ability to modify the substituents on the pyridine ring further enhances its synthetic utility .
Data Tables
Case Study 1: CDK Inhibition
A study focused on the optimization of diazaspiro compounds revealed that modifications to the pyridine ring significantly affected binding affinity to CDK8 and CDK19. The introduction of various substituents led to enhanced potency and selectivity, confirming the therapeutic potential of these compounds in oncology .
Case Study 2: Neuroprotection
In vitro experiments demonstrated that derivatives of spiro compounds exhibited significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. This suggests that similar structures could be explored further for neuroprotective drug development .
Properties
IUPAC Name |
8-methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-17-7-4-15(5-8-17)18(12(10-22-15)14(20)21)13(19)11-3-2-6-16-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMPFHZELPPQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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